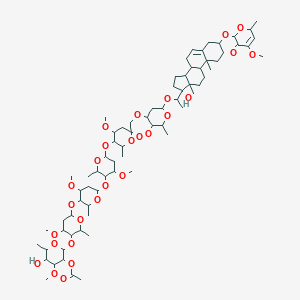
Quizalofop-P-tefuryl
Descripción general
Descripción
Synthesis Analysis
Quizalofop-P-tefuryl is synthesized using 4-[(6-chloro-2-quinoxalinyl)oxy]phenol and ethyl(S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate as starting materials. The process involves transesterification and substitution reaction, resulting in a total yield of 91.2%, with a purity and optical purity of 95%. This method is noted for its simplicity, high yield, and suitability for industrial production (Wang Jin-yan, 2014).
Molecular Structure Analysis
The molecular structure of this compound, specifically its active metabolites, has been elucidated through studies involving nuclear magnetic resonance and mass spectrometry. These studies have identified metabolites such as quizalofop, resulting from the hydrolysis of the tetrahydrofurfuryl alcohol moiety of this compound in biological systems, indicating its bioactive form and how it metabolizes in organisms (A. Banijamali et al., 1993).
Aplicaciones Científicas De Investigación
Herbicida agrícola
Quizalofop-P-tefuryl se utiliza principalmente como un herbicida selectivo de postemergencia. Es eficaz para el control de gramíneas anuales y perennes en una variedad de cultivos de hoja ancha, incluyendo patatas, remolacha azucarera, girasoles, colza, cacahuetes y hortalizas . Su mecanismo de acción implica la inhibición de la acetil CoA carboxilasa (ACCase), que es crucial para la síntesis de ácidos grasos en las plantas, lo que provoca la muerte de las gramíneas no deseadas mientras se preservan los cultivos.
Destino ambiental y ecotoxicidad
El impacto ambiental de this compound se ha estudiado para comprender su destino en la naturaleza y su potencial ecotoxicidad. Se sabe que es muy tóxico para la vida acuática con efectos duraderos . Esta información es fundamental para desarrollar directrices para su uso y eliminación seguros con el fin de minimizar los daños ambientales.
Química analítica
En química analítica, this compound sirve como un patrón de referencia analítico. Se utiliza en la cuantificación de analitos en muestras de suelo, empleando técnicas como la cromatografía líquida de ultra-alta performance acoplada a espectrometría de masas de trampa de iones (UHPLC-Orbitrap-MS) . Esta aplicación es vital para garantizar la precisión y la fiabilidad de la vigilancia ambiental y la investigación.
Toxicología mamífera
This compound se ha probado en toxicología mamífera y se clasifica como nocivo en caso de ingestión. Tiene baja toxicidad dérmica e inhalatoria, con valores específicos de dosis letal (DL50) y concentración letal (CL50) determinados para las evaluaciones de seguridad . Estos estudios son esenciales para evaluar los riesgos para los humanos y los animales y establecer prácticas de manipulación seguras.
Análisis de residuos
El comportamiento del compuesto como residuo en los productos agrícolas es de gran interés. Los estudios se han centrado en la naturaleza de los residuos en los cultivos primarios, su magnitud y los métodos de análisis para fines de aplicación de la ley . Esta investigación respalda la seguridad alimentaria al garantizar que los niveles de residuos en los productos alimenticios se mantengan dentro de los límites seguros.
Mecanismo De Acción
Target of Action
Quizalofop-P-tefuryl is a selective, post-emergence herbicide . Its primary target is the enzyme acetyl CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid biosynthesis and cell growth, particularly in the meristematic tissue of plants .
Mode of Action
This compound acts by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to a cessation of lipid production . As a systemic herbicide, it is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the synthesis of fatty acids . This disruption affects cell membrane integrity and function, leading to plant death .
Pharmacokinetics
It is known that the compound is harmful if swallowed, with a relatively high oral lethal dose (ld50 > 1000 mg/kg bw) . It has low dermal and inhalation toxicity .
Result of Action
The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis, which in turn affects the integrity and function of cell membranes . This results in the death of the plant, particularly annual and perennial grasses . The first outward signs of the herbicide’s activity appear 5 - 10 days after application .
Safety and Hazards
Direcciones Futuras
The European Food Safety Authority (EFSA) has conducted a review of the existing maximum residue levels (MRLs) for Quizalofop-P-tefuryl . The review has led to the modification of existing MRLs for several commodities of plant and animal origin . The EFSA concluded that the short-term and long-term intake of residues resulting from the use of this compound is unlikely to present a risk to consumer health .
Propiedades
IUPAC Name |
oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDWPHJZANJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058290 | |
| Record name | Quizalofop-P-tefuryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119738-06-6, 200509-41-7 | |
| Record name | Quizalofop-tefuryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quizalofop-P-tefuryl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quizalofop-P-tefuryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quizalofop-P-tefuryl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUIZALOFOP-TEFURYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

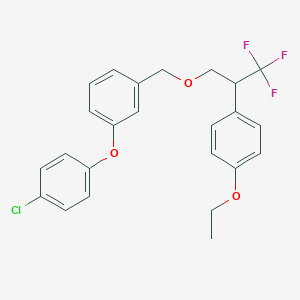

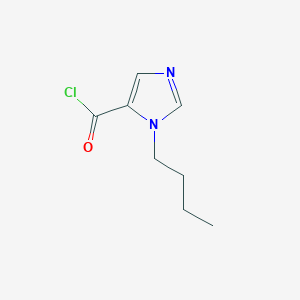


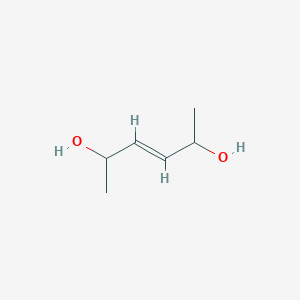
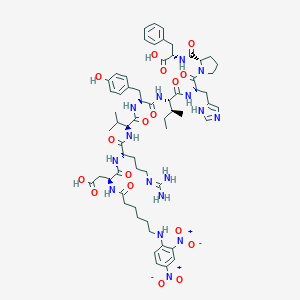
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)





